molecular formula C7H15NO2 B13336815 Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol

Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol

Cat. No.: B13336815
M. Wt: 145.20 g/mol
InChI Key: WPBQQIDOBHZLMB-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran derivative.

    Amination: The introduction of the isopropylamino group is achieved through an amination reaction. This can be done using reagents like isopropylamine under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the tetrahydrofuran ring through a hydroxylation reaction. Common reagents for this step include oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer, this compound. This can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Dehydroxylated derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may form hydrogen bonds or electrostatic interactions with the active site of the target molecule, while the tetrahydrofuran ring provides structural stability. This interaction can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    Rel-(3R,4S)-4-(methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of an isopropylamino group. This compound may have different reactivity and biological activity.

    Rel-(3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group. This compound may exhibit different steric and electronic effects.

    Rel-(3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: Similar structure but with a tert-butylamino group. This compound may have increased steric hindrance and different reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the isopropylamino group, which can influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3R,4S)-4-(propan-2-ylamino)oxolan-3-ol

InChI

InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1

InChI Key

WPBQQIDOBHZLMB-BQBZGAKWSA-N

Isomeric SMILES

CC(C)N[C@H]1COC[C@@H]1O

Canonical SMILES

CC(C)NC1COCC1O

Origin of Product

United States

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